ethyl 2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate
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Overview
Description
Ethyl 2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
- A study by Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, including compounds related to ethyl 2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate. These compounds demonstrated antimicrobial activities against bacterial isolates such as Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus and other pathogens (Wardkhan et al., 2008).
Ring-Opening Reactions
- Research by Shimizu et al. (2010) investigated the ring-closing and ring-opening reactions of ethyl 2-(4-methoxyphenylimino)acetate, providing insights into the synthesis pathways and potential applications of related compounds (Shimizu et al., 2010).
Organophosphorus Compounds
- Pedersen and Lawesson (1974) studied reactions involving 3-oxo esters and p-methoxyphenyl-thionophosphine sulfide, contributing to the understanding of the chemical behavior of complex molecules similar to ethyl 2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate (Pedersen & Lawesson, 1974).
Domino Annulation Synthesis
- Indumathi et al. (2010) conducted research on L-proline-catalyzed three-component domino annulation, creating highly substituted thienothiopyrans. This process is relevant to the synthesis and applications of complex molecules like ethyl 2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate (Indumathi et al., 2010).
Methoxychlor Derivatives Chemistry
- Baarschers and Vukmanich (1986) explored the chemistry of methoxychlor derivatives, which can provide context for understanding the properties and synthesis of related compounds (Baarschers & Vukmanich, 1986).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given the various biological activities associated with indole derivatives , it’s likely that the compound could have a range of effects at the molecular and cellular level.
properties
IUPAC Name |
ethyl 2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-3-28-17(25)12-29-21-23-18-15-6-4-5-7-16(15)22-19(18)20(26)24(21)13-8-10-14(27-2)11-9-13/h4-11,22H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGBBLNQZFGDHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate |
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